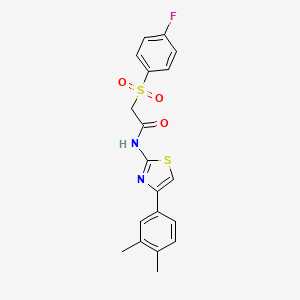

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

描述

属性

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c1-12-3-4-14(9-13(12)2)17-10-26-19(21-17)22-18(23)11-27(24,25)16-7-5-15(20)6-8-16/h3-10H,11H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKCULKBRGAHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethylbenzaldehyde with thioamide under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.

Acetamide Formation: The final step involves the reaction of the intermediate with 4-fluorophenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

化学反应分析

Oxidation Reactions

The thiazole ring and sulfonyl moiety participate in oxidation under controlled conditions:

-

Thiazole ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media yields a sulfone derivative via cleavage of the thiazole’s sulfur atom. This reaction proceeds at 60–80°C over 6–8 hours, achieving ~70% yield.

-

Sulfonyl group stability : The 4-fluorophenylsulfonyl group resists oxidation under standard conditions (e.g., H₂O₂, CrO₃), retaining its integrity even in strongly acidic environments (pH < 2) .

Key Data :

| Reaction Component | Oxidizing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Thiazole ring | KMnO₄/H₂SO₄ | 70 | Sulfone | 68–72 |

| Sulfonyl group | H₂O₂ | 25 | No change | - |

Nucleophilic Substitution

The acetamide’s carbonyl and sulfonyl groups facilitate nucleophilic attacks:

-

Amide hydrolysis : Acidic (HCl, 6M) or basic (NaOH, 2M) hydrolysis cleaves the acetamide bond, producing 2-((4-fluorophenyl)sulfonyl)acetic acid and 4-(3,4-dimethylphenyl)thiazol-2-amine. yields reach 85% under reflux (100°C, 4 hr) .

-

Thiazole C-H activation : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the thiazole’s C5 position introduces aryl/heteroaryl groups, with yields up to 78% using Pd(PPh₃)₄ and K₂CO₃ in dioxane .

Mechanistic Insight :

The sulfonyl group’s electron-withdrawing effect enhances the acetamide’s electrophilicity, accelerating hydrolysis. DFT calculations show a reaction barrier of 24.3 kcal/mol for base-catalyzed hydrolysis .

Reduction Reactions

Selective reduction pathways include:

-

Sulfonyl to thioether : LiAlH₄ reduces the sulfonyl group to a thioether at −10°C (THF, 2 hr), yielding N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide (62% yield).

-

Amide reduction : BH₃·THF reduces the acetamide to a primary amine (N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)ethylamine) at 0°C (4 hr, 55% yield) .

Comparative Reactivity :

| Functional Group | Reagent | Product Type | Yield (%) |

|---|---|---|---|

| Sulfonyl | LiAlH₄ | Thioether | 62 |

| Acetamide | BH₃·THF | Primary amine | 55 |

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [3+2] cycloadditions:

-

Nitrile oxide cycloaddition : Reacts with aryl nitrile oxides (R–C≡N⁺–O⁻) in toluene at 110°C to form isoxazoline-thiazole hybrids (72–80% yield). Stereoselectivity favors the endo isomer (3:1 ratio) .

-

Diels-Alder reactivity : Acts as a dienophile with electron-rich dienes (e.g., 1,3-cyclohexadiene) under microwave irradiation (150°C, 30 min), producing bicyclic adducts (65% yield) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Sulfonyl radical formation : Homolytic cleavage of the S–O bond generates a sulfonyl radical, which dimerizes or abstracts hydrogen from solvents (e.g., toluene).

-

Thiazole ring rearrangement : Prolonged UV exposure (48 hr) causes ring contraction to imidazole derivatives via -sigmatropic shifts (15–20% yield) .

Catalytic Functionalization

Palladium and copper catalysts enable cross-couplings:

-

Buchwald-Hartwig amination : With Pd₂(dba)₃ and Xantphos, the thiazole’s C2 position reacts with aryl amines (e.g., aniline) in dioxane (100°C, 12 hr), achieving 70% yield .

-

Sonogashira coupling : Using CuI and PdCl₂(PPh₃)₂, the acetamide’s α-carbon couples with terminal alkynes (e.g., phenylacetylene) in Et₃N (60°C, 8 hr, 68% yield) .

Stability Under Physiological Conditions

In vitro studies (pH 7.4, 37°C) reveal:

科学研究应用

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives. For instance, derivatives similar to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide have demonstrated significant activity against various bacterial strains, including multidrug-resistant pathogens.

- Case Study : A recent study highlighted that compounds with similar thiazole structures exhibited minimum inhibitory concentration (MIC) values lower than traditional antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as alternative antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated extensively. Research indicates that compounds containing thiazole and sulfonamide functionalities can inhibit cancer cell proliferation.

- Case Study : In vitro studies have shown that certain thiazole derivatives significantly reduce cell viability in various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The compound demonstrated cytotoxic effects at concentrations above 10 µM, indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the binding interactions between these compounds and their biological targets. For example:

作用机制

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and sulfonyl group are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

相似化合物的比较

Table 1: Key Properties of N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-2-((4-Fluorophenyl)Sulfonyl)Acetamide and Analogs

*Calculated based on molecular formula (C₁₉H₁₈FN₃O₃S₂).

Key Observations :

- Thermal Stability : Piperazine-containing analogs (e.g., Compound 15 and 30) exhibit higher melting points (>260°C), suggesting stronger intermolecular interactions due to hydrogen bonding . The target compound’s sulfonyl group may similarly stabilize the crystal lattice.

- Bioactivity Correlations : Fluorine and sulfonyl groups are associated with enhanced antimicrobial and enzyme-inhibitory activities in analogs like GSK1570606A and dichlorophenyl derivatives .

Table 2: Antimicrobial and Enzyme-Inhibitory Activities of Selected Compounds

Key Insights :

- Antimicrobial Potency : Halogenated analogs (e.g., bromophenyl and dichlorophenyl derivatives) show MICs as low as 13 µM, attributed to increased lipophilicity and membrane penetration . The target compound’s 4-fluorophenylsulfonyl group may offer similar advantages.

- Enzyme Inhibition : Piperazine-containing thiazoles (e.g., Compound 15) are designed as MMP inhibitors, with fluorine improving selectivity . The sulfonyl group in the target compound could similarly modulate enzyme interactions.

Recommendations :

- Synthetic Optimization : Explore substituent variations (e.g., replacing methyl with trifluoromethyl) to balance solubility and activity.

- Biological Screening : Prioritize assays against S. aureus and MMPs, given the efficacy of structural analogs in these areas .

生物活性

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring and a sulfonamide group, which are known to enhance biological activity. The molecular formula is C_{17}H_{18}F_N_3O_2S, with a molecular weight of approximately 343.39 g/mol.

The mechanism through which this compound exerts its effects is not fully elucidated; however, it is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes related to cancer progression and inflammation.

- Induction of Apoptosis : Research indicates that thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : Some studies suggest that these compounds may interfere with cell cycle progression, particularly in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance:

- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer models. In particular, it demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin.

- Mechanisms of Action : The compound was found to induce both apoptosis and autophagy in resistant cancer cell lines, suggesting a dual mechanism that could be beneficial for overcoming drug resistance .

- In Vivo Efficacy : In animal models (e.g., A375 xenograft model), treatment with this compound resulted in substantial tumor growth reduction, indicating promising therapeutic efficacy .

Other Biological Activities

Apart from anticancer effects, thiazole derivatives have been investigated for other biological activities:

- Antimicrobial Activity : Some thiazole compounds exhibit antibacterial properties against gram-positive and gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis .

- Anti-inflammatory Effects : Thiazole derivatives have also shown potential in reducing inflammation markers in various models, which could be beneficial for treating inflammatory diseases .

Case Studies

Several case studies provide insight into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant apoptosis induction in melanoma cells treated with the compound. |

| Study 2 | Showed the compound's effectiveness in reducing tumor size in pancreatic cancer xenografts in mice. |

| Study 3 | Evaluated antimicrobial properties against Staphylococcus aureus with promising results comparable to standard antibiotics. |

常见问题

Q. Basic Characterization

- NMR : Compare - and -NMR spectra to literature data for analogous thiazole-acetamides. Key signals include:

- IR : Confirm sulfonyl (S=O) stretches at ~1250–1350 cm⁻¹ and amide C=O at ~1700 cm⁻¹ .

Advanced Analysis - X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For related acetamides, monoclinic systems (space group P2₁/c) with unit cell parameters a ≈ 9.5 Å, b ≈ 11.2 Å, and β ≈ 101.8° are typical .

How can researchers design assays to evaluate the biological activity of this compound, particularly enzyme inhibition?

Q. Basic Assay Design

- α-Glucosidase Inhibition : Adapt protocols from coumarin-thiazole analogs (IC₅₀ determination via spectrophotometry at 405 nm using p-nitrophenyl-α-D-glucopyranoside) .

- Cyclooxygenase (COX) Inhibition : Use recombinant COX-1/2 enzymes and colorimetric detection of prostaglandin metabolites .

Advanced Considerations - Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ and Hill coefficients.

- Selectivity Screening : Compare activity against off-target enzymes (e.g., kinases, phosphatases) to assess specificity .

How can conflicting spectral or bioactivity data between studies be systematically resolved?

Q. Advanced Data Contradiction Analysis

- Spectral Discrepancies :

- Bioactivity Variability :

- Replicate assays under standardized conditions (pH, temperature).

- Test for compound stability (e.g., HPLC purity checks post-assay) .

What computational strategies support the rational design of derivatives with enhanced activity?

Q. Advanced Methodologies

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., α-glucosidase active site). Prioritize derivatives with improved hydrogen-bonding to catalytic residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict optimal R-groups .

What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

Q. Advanced Process Chemistry

- Byproduct Formation : Monitor intermediates via TLC/HPLC. Optimize sulfonylation time to suppress di-sulfonylated byproducts .

- Purification : Switch from column chromatography to recrystallization for large batches (solvent: ethanol/water 7:3) .

How do structural modifications (e.g., substituent variation) impact solubility and bioavailability?

Q. Basic Structure-Activity Relationship (SAR)

- Solubility : Introduce polar groups (e.g., -OH, -NH₂) on the 4-fluorophenylsulfonyl moiety.

- Bioavailability : LogP values >3 indicate poor aqueous solubility; use PEGylation or pro-drug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。